molecular formula C12H17NO B1434104 3-Methylethcathinone CAS No. 1439439-83-4

3-Methylethcathinone

Cat. No. B1434104
M. Wt: 191.27 g/mol
InChI Key: GEKLDGQKEZAPFZ-UHFFFAOYSA-N
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Description

3-Methylmethcathinone, also known as 3-MMC and metaphedrone, is a designer drug from the substituted cathinone family . It is closely related in structure to the more commonly known illicit drug mephedrone (4-MMC), and is also illegal in most countries that have banned mephedrone due to 3-MMC being a structural isomer of 4-MMC .


Synthesis Analysis

There are several ways to synthesize 3-MMC. One of the methods is to add ethylmagnesium bromide to 3-methylbenzaldehyde. The product is then oxidized by pyridinium chlorochromate (PCC) on silica gel to the ketone and brominated with hydrobromic acid to yield the bromoketone .


Molecular Structure Analysis

The molecular formula of 3-MMC is C12H17NO . It contains a chiral center at the C-2 carbon. Therefore two enantiomers exist, the R and S enantiomer .


Physical And Chemical Properties Analysis

3-MMC is a crystalline solid . It has a molecular weight of 191.270 Da and a melting point of 193.2 °C (hydrochloride salt) . It is sparingly soluble in PBS and slightly soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide .

Scientific Research Applications

1. Behavioral Studies

  • Conditioned Place Preference and Locomotor Sensitization :
    • Research by Xu et al. (2015) explored the addictive potential of 4-Methylethcathinone (a similar compound to 3-Methylethcathinone) using rat models. They found that this compound could induce conditioned place preference and reinstatement following withdrawal, suggesting its potential for addiction studies (Xu et al., 2015).

2. Pharmacokinetics and Metabolism

  • Pharmacokinetic Profiles in Rats :
    • Elmore et al. (2017) examined the pharmacokinetics of Methylone (a related cathinone) and its metabolites in rats, offering insights into the metabolism of synthetic cathinones. This study could be relevant for understanding the metabolism of 3-Methylethcathinone (Elmore et al., 2017).

3. Toxicological Analysis

  • Identification in Biological Materials :
    • The identification and quantification of 4-MEC (a close analogue of 3-Methylethcathinone) in hair by Alvarez et al. (2017) provides a framework for forensic analysis of cathinones in biological samples, which could be applied to 3-Methylethcathinone (Alvarez et al., 2017).

4. Psychoactive Substance Analysis

  • User Experiences and Psychoactive Effects :
    • Van Hout (2014) conducted an internet study to understand user experiences of 4-MEC, which may provide insights into the psychoactive effects of related substances like 3-Methylethcathinone (Van Hout, 2014).

5. Forensic Science Applications

  • Electroanalytical Sensing in Seized Samples :
    • Smith et al. (2014) developed an electrochemical method for sensing cathinone derivatives, such as 3-Methylethcathinone, in biological samples, offering a valuable tool for forensic analysis (Smith et al., 2014).

Safety And Hazards

3-MMC has raised public attention due to its harmful health effects and abuse potential . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The behavioral effects of 3-MMC remain largely unknown . More research is needed to confirm the potency of the S form due to its similarity to cathinone . Further studies are also required to explore the changes of synaptic transmission in nucleus accumbens (NAc) after chronic 3-MMC exposure .

properties

IUPAC Name

2-(ethylamino)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11/h5-8,10,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKLDGQKEZAPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343072
Record name 3-Methylethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylethcathinone

CAS RN

1439439-83-4
Record name 3-Methylethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439439834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T12X13JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
T Federico - 2021 - search.proquest.com
Novel psychoactive substances (NPS), also known as designer drugs or legal highs, have been gaining popularity since their emergence in the early 1980s. These manufactured drugs …
Number of citations: 0 search.proquest.com
AD Lesiak, RA Musah, RB Cody, MA Domin, AJ Dane… - Analyst, 2013 - pubs.rsc.org
… The 3-methylethcathinone has the classic β-ketophenethylamine backbone, while … peaks at m/z 131, 146, and 159 for 3-methylethcathinone. The presence of these fragments enables …
Number of citations: 91 pubs.rsc.org
P Che, JT Davidson, J Kool, I Kohler - Analytica Chimica Acta, 2023 - Elsevier
Over the last decade, a remarkable number of new psychoactive substances (NPS) have emerged onto the drug market, resulting in serious threats to both public health and society. …
Number of citations: 2 www.sciencedirect.com
J Bertie - 2012 - researchspace.auckland.ac.nz
… The data of synthesized positional isomers suggest that 2-methylethcathinone, 3-methylethcathinone and 4-methylethcathinone will be distinguishable by their infrared spectra. The …
Number of citations: 0 researchspace.auckland.ac.nz
JS Hägele, M Basrak, MG Schmid - Journal of Pharmaceutical and …, 2020 - Elsevier
… 4 shows a clear distinction between the two ethcathinone derivatives 3-methylethcathinone (3-MEC) and 4-methylethcathinone (4-MEC) while the analytes only differ in their chemical …
Number of citations: 18 www.sciencedirect.com
K Kadkhodaei, L Forcher… - Journal of separation …, 2018 - Wiley Online Library
New psychoactive substances are defined as compounds with consciousness‐changing effects and have been developed simultaneously with classical drugs. They arise through …
RH Alremeithi, MA Meetani, SA Khalil - RSC advances, 2016 - pubs.rsc.org
A sensitive and selective method for detection and quantitation of cathinone related compounds using GC-MS has been developed. A chiral derivatization agent, (S)-(−)-N-(trifluoroacetyl…
Number of citations: 18 pubs.rsc.org
AM Araújo, MJ Valente, M Carvalho… - Archives of …, 2015 - Springer
… NMR analysis confirmed the chemical structure of each compound while allowing the distinction of positional isomers, such as the 3-MEC (3-methylethcathinone) and 4-MEC isomers in …
Number of citations: 113 link.springer.com
KL Fowble, JRE Shepard, RA Musah - Talanta, 2018 - Elsevier
An approach to the rapid determination of the structures of novel synthetic cathinone designer drugs, also known as bath salts, is reported. While cathinones fragment so extensively by …
Number of citations: 30 www.sciencedirect.com
JS Hägele, E Seibert, MG Schmid - Chromatographia, 2020 - Springer
The misuse of so called novel psychoactive substances is still a challenging problem worldwide. A special attribute of a lot of these compounds is a chiral centre enabling two possible …
Number of citations: 16 link.springer.com

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